molecular formula C19H17F3N6O B302681 N2-(2,4-DIFLUOROPHENYL)-N4-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(2,4-DIFLUOROPHENYL)-N4-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B302681
M. Wt: 402.4 g/mol
InChI Key: WNDVKPDDZQAJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple fluorine atoms and a morpholine ring, suggests potential for significant biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using 2,4-difluoroaniline and 4-fluoroaniline.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions may target the triazine ring or the fluorophenyl groups, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or partially reduced triazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a probe or inhibitor in biochemical assays, given its unique structure and potential biological activity.

    Medicine: Exploration as a candidate for drug development, particularly in the areas of oncology or infectious diseases, due to its potential to interact with biological targets.

    Industry: Use in the development of agrochemicals, such as herbicides or pesticides, due to the triazine core’s known activity in these areas.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The fluorine atoms could enhance binding affinity and specificity, while the morpholine ring may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A well-known herbicide with a triazine core, used extensively in agriculture.

    Fluorouracil: A fluorinated compound used in cancer treatment, highlighting the potential of fluorine atoms to enhance biological activity.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmaceutical and industrial applications.

Uniqueness

N-(2,4-difluorophenyl)-N’-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is unique due to its combination of multiple fluorine atoms, a triazine core, and a morpholine ring. This combination may confer unique properties such as enhanced biological activity, improved solubility, and specific interactions with molecular targets.

Properties

Molecular Formula

C19H17F3N6O

Molecular Weight

402.4 g/mol

IUPAC Name

2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)

InChI Key

WNDVKPDDZQAJFN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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